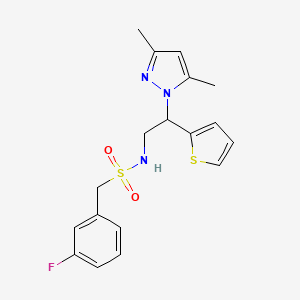

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide is a structurally complex sulfonamide derivative featuring a pyrazole core (3,5-dimethyl-substituted), a thiophen-2-yl moiety, and a 3-fluorophenyl group linked via a methanesulfonamide bridge.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-1-(3-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2S2/c1-13-9-14(2)22(21-13)17(18-7-4-8-25-18)11-20-26(23,24)12-15-5-3-6-16(19)10-15/h3-10,17,20H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMADCOFFIJJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached using nucleophilic aromatic substitution reactions.

Formation of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide is C15H18N4O2S. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This is achieved through the reaction of a 1,3-diketone with hydrazine.

- Introduction of the Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling can be employed to attach the thiophene moiety.

- Attachment of the Methanesulfonamide Group : This is accomplished through an acylation reaction involving an appropriate sulfonyl chloride.

This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that certain pyrazole derivatives can act as inhibitors of cyclooxygenase enzymes, which are crucial in inflammation processes .

Antimicrobial Properties

Research suggests that compounds with pyrazole and thiophene structures possess antimicrobial properties. They may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making them potential candidates for developing new antibiotics .

Analgesic Activity

Recent studies have highlighted the analgesic effects of related pyrazole derivatives. In animal models, these compounds have demonstrated significant pain relief comparable to standard analgesics .

Case Study 1: Analgesic Effects

A study evaluated the analgesic properties of various pyrazole derivatives in mice using hot plate and acetic acid-induced writhing tests. Among these compounds, one derivative showed notable efficacy in reducing pain latency compared to control groups .

| Compound | Test Type | Pain Latency (seconds) | Efficacy Comparison |

|---|---|---|---|

| Compound A | Hot Plate Test | 15 | Significant |

| Compound B | Writhing Test | 20 | Moderate |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of pyrazole-thiophene derivatives against various bacterial strains. The results indicated that these compounds effectively inhibited bacterial growth at low concentrations .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| E. coli | 32 µg/mL | High |

| S. aureus | 64 µg/mL | Moderate |

Mechanism of Action

The mechanism of action of “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations:

Pyrazole Derivatives : The target compound shares a pyrazole core with ’s compound, but the latter incorporates bis(difluoromethyl) substituents and an acetamide linkage instead of methanesulfonamide .

Thiophene-Containing Analogs : Compounds like I12 (Bb2) and a3 () utilize thiophen-2-yl groups but lack the pyrazole-fluorophenyl-sulfonamide framework .

Fluorinated Moieties : The 3-fluorophenyl group in the target compound contrasts with FIPI’s 5-fluoroindole, which is linked to carboxamide rather than sulfonamide .

Key Observations:

- The target compound’s synthesis likely involves pyrazole-thiophene coupling followed by sulfonamide formation, analogous to methods in using LiH/DMF for amide bond activation .

- highlights the use of CS₂/KOH for thiolation, which may differ from the target’s sulfonamide synthesis .

Table 3: Activity of Structural Analogs

Key Observations:

- The target compound’s fluorophenyl-sulfonamide motif resembles FIPI’s indole-carboxamide, which targets PLD with high potency .

Discussion and Future Perspectives

The target compound’s unique combination of pyrazole, thiophene, and fluorophenyl-sulfonamide groups distinguishes it from analogs like FIPI and I12. Future research should prioritize:

Activity Profiling : Screening against kinase or PLD targets, given the activity of structural analogs .

Optimization : Exploring substituent effects (e.g., difluoromethyl pyrazole as in ) to improve potency .

Synthetic Refinement : Adopting high-throughput methods from for scalable production .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-(3-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, a thiophene moiety, and a methanesulfonamide group, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 372.44 g/mol. The structure includes functional groups that enhance its biological activity, such as the pyrazole and thiophene rings, which are known for their roles in various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.44 g/mol |

| CAS Number | 2034252-54-3 |

The mechanism of action for this compound is likely multifaceted, involving interactions with various biological targets including enzymes and receptors. The presence of the pyrazole and thiophene rings allows for π-π stacking interactions, while the methanesulfonamide group may enhance binding affinity through hydrogen bonding or other interactions.

Biological Activities

Research indicates that compounds containing pyrazole and thiophene moieties exhibit a range of biological activities:

- Anticancer Activity : Pyrazole derivatives have shown promising results against various cancer cell lines, including colorectal carcinoma and others. The compound's ability to inhibit tumor growth may be attributed to its interaction with specific cellular pathways involved in proliferation and apoptosis .

- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes .

- Antimicrobial Effects : The pyrazole scaffold is recognized for its antibacterial and antifungal properties, making it a candidate for further investigation in treating infections .

- Neuroprotective Effects : Some studies suggest that derivatives of pyrazoles can exhibit neuroprotective activities, possibly through modulation of neurotransmitter systems or oxidative stress pathways .

Case Studies

Several studies have highlighted the biological efficacy of pyrazole-based compounds:

- Study on Anticancer Activity : A recent investigation into a series of pyrazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines (e.g., HCT116). The study indicated that structural modifications could enhance potency and selectivity .

- Inflammation Model : In vivo studies using animal models have shown that certain pyrazole derivatives can reduce inflammation markers significantly compared to controls .

Q & A

Q. Critical Parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require stringent drying to avoid hydrolysis side reactions.

- Stoichiometry : A 1.1:1 molar ratio of alkylating agent (e.g., RCH₂Cl) to pyrazole-thiophene precursor minimizes byproducts .

How should researchers address discrepancies in spectroscopic data (e.g., NMR, HRMS) for this compound, particularly when comparing experimental results to computational predictions?

Advanced Research Question

Discrepancies often arise from:

- Conformational flexibility : The ethyl linker between pyrazole and thiophene groups allows rotational freedom, leading to split peaks in ¹H NMR. Use variable-temperature NMR or DFT-based conformational analysis to resolve ambiguities .

- Impurity interference : If HRMS shows unexpected adducts (e.g., sodium or potassium ions), compare with synthetic intermediates (e.g., unreacted 3-fluorophenylmethanesulfonyl chloride) identified in ’s impurity profiling methods .

Q. Methodology :

- Cross-validate spectra : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for overlapping thiophene (δ 6.8–7.5 ppm) and pyrazole (δ 2.2–2.6 ppm for methyl groups) signals.

- Computational alignment : Optimize the structure using Gaussian or ORCA with B3LYP/6-31G(d) basis set, then simulate NMR shifts with GIAO approximation .

What strategies are effective for analyzing the stability of this compound under varying storage conditions (e.g., temperature, light exposure)?

Basic Research Question

Stability studies should include:

- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) and monitor via HPLC. Sulfonamide bonds are prone to hydrolysis under acidic/basic conditions, so track degradation products like 3-fluorophenylmethanesulfonic acid .

- Light sensitivity : Conduct UV-visible spectroscopy (200–400 nm) to identify photo-degradation pathways. Thiophene moieties are susceptible to photodimerization, necessitating amber glass storage .

Q. Data Interpretation :

- Compare degradation profiles with structurally similar compounds (e.g., ’s benzimidazo-triazol derivatives) to infer stability trends .

How can researchers resolve contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?

Advanced Research Question

Contradictions may stem from:

- Solubility limitations : The compound’s logP (~3.5, estimated) suggests moderate hydrophobicity. Use DMSO stocks ≤0.1% v/v to avoid solvent interference in cell assays .

- Metabolic inactivation : Test liver microsome stability (e.g., human CYP450 isoforms) to identify rapid clearance pathways that reduce efficacy in vivo.

Q. Experimental Design :

- Dose-response correlation : Perform orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to distinguish direct target engagement from off-target effects.

- Positive controls : Include reference inhibitors (e.g., ’s pyrazole-carboxamide derivatives) to validate assay conditions .

What methodologies are recommended for probing the structure-activity relationship (SAR) of the pyrazole-thiophene core in this compound?

Advanced Research Question

SAR studies require systematic modifications:

Q. Analytical Tools :

- Molecular docking : Use AutoDock Vina to model interactions with hypothetical targets (e.g., kinases or GPCRs), guided by crystallographic data in .

- Free-energy perturbation : Calculate ΔΔG for substituent changes using Schrödinger’s FEP+ to predict potency shifts.

How should researchers troubleshoot low yields in the final coupling step of the synthesis?

Basic Research Question

Low yields often result from:

- Incomplete activation : Pre-activate the sulfonamide with HATU/DIPEA in DCM before coupling to the pyrazole-thiophene ethylamine intermediate .

- Competing side reactions : Monitor reaction progress via TLC (hexane:EtOAc 3:1) to detect premature hydrolysis or dimerization.

Q. Optimization :

- Temperature control : Conduct the reaction at 0–5°C to suppress exothermic side reactions, as shown in ’s oxadiazole sulfonamide synthesis .

What advanced techniques are suitable for characterizing crystallographic properties of this compound, and how do they inform formulation development?

Advanced Research Question

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., chloroform/methanol) to determine absolute configuration and packing motifs. ’s imidazole sulfonamide structure provides a template for space group prediction (e.g., monoclinic P2₁/c) .

- Polymorph screening : Use solvent-mediated crystallization (acetonitrile vs. toluene) to identify stable forms for enhanced bioavailability.

How can computational chemistry aid in predicting metabolic pathways or toxicity profiles for this compound?

Advanced Research Question

- In silico metabolism : Run MetaSite (Molecular Discovery) to predict Phase I/II metabolism sites, focusing on sulfonamide cleavage or thiophene oxidation .

- Toxicity prediction : Use Derek Nexus to flag structural alerts (e.g., sulfonamide-induced hypersensitivity) and prioritize in vitro safety assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.